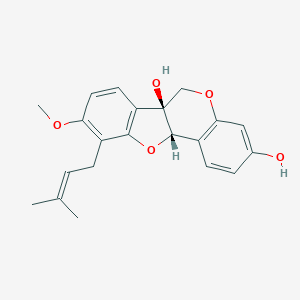

Cristacarpin

Descripción general

Descripción

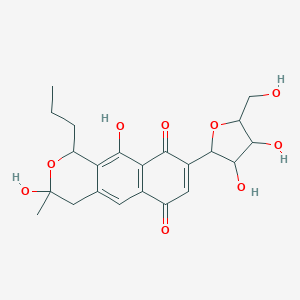

Cristacarpin es un producto natural obtenido de la corteza del tallo de Erythrina suberosa. Es un pterocarpano prenilado, un grupo de fitoquímicos conocidos por su actividad anticancerígena contra diversos tumores . This compound ha sido estudiado por su capacidad para promover el estrés del retículo endoplásmico, lo que lleva a la generación de especies reactivas de oxígeno subletales y desencadena la senescencia en las células cancerosas .

Aplicaciones Científicas De Investigación

Cristacarpin tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Cristacarpin ejerce sus efectos promoviendo el estrés del retículo endoplásmico, lo que lleva a la generación de especies reactivas de oxígeno. Este estrés oxidativo desencadena la senescencia celular al regular positivamente p21 waf1 de forma independiente de p53 . This compound también induce la activación de la vía de la quinasa de proteína activada por mitógeno p38, contribuyendo aún más a sus efectos anticancerígenos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cristacarpin promotes ER stress, leading to sub-lethal ROS generation . This interaction with ROS is a key aspect of its biochemical properties. The modulation in p21waf1 by anti-proliferative this compound was found to be ROS dependent .

Cellular Effects

This compound has significant effects on various types of cells, particularly pancreatic and breast cancer cells . It triggers senescence in these cells through blocking the cell cycle in the G1 phase . The majority of this compound-treated cells showed characteristic p21waf1 upregulation along with enlarged and flattened morphology .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes ER stress-regulated ROS generation, which triggers cells toward cell cycle arrest, leading to premature senescence by p53-independent upregulation of p21waf1 . Moreover, this compound treatment induced p38MAPK, indicating the ROS-dependent activation of the MAP kinase pathway .

Métodos De Preparación

Cristacarpin se aísla de la corteza del tallo de Erythrina suberosa, seca al aire y finamente pulverizada. El proceso de extracción implica el uso de una mezcla de diclorometano y metanol (1:1) a temperatura ambiente durante 12 horas. El extracto se concentra luego a sequedad en un vacío para producir un semisólido marrón oscuro .

Análisis De Reacciones Químicas

Cristacarpin se somete a varias reacciones químicas, incluyendo:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para el estrés oxidativo y N-acetil-L-cisteína para la reducción . Los principales productos formados a partir de estas reacciones son las especies reactivas de oxígeno y las células senescentes .

Comparación Con Compuestos Similares

Cristacarpin es único entre los pterocarpanos prenilados debido a su capacidad específica para inducir el estrés del retículo endoplásmico y la generación de especies reactivas de oxígeno. Compuestos similares incluyen:

Resveratrol: Conocido por sus propiedades anticancerígenas y su capacidad para inducir el estrés oxidativo.

Genisteína: Otro pterocarpano prenilado con actividad anticancerígena.

Daidzeína: Similar a la genisteína, tiene propiedades anticancerígenas y puede inducir el estrés oxidativo.

This compound destaca por su mecanismo de acción específico que implica el estrés del retículo endoplásmico y la regulación positiva de p21 waf1 .

Propiedades

IUPAC Name |

9-methoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-6-14-17(24-3)9-8-16-19(14)26-20-15-7-5-13(22)10-18(15)25-11-21(16,20)23/h4-5,7-10,20,22-23H,6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPYEBFYLDGZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74515-47-2 | |

| Record name | Cristacarpin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

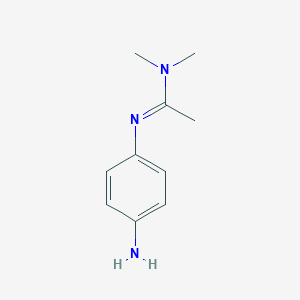

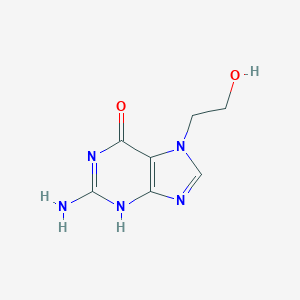

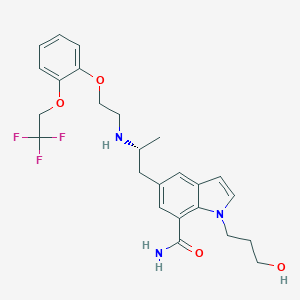

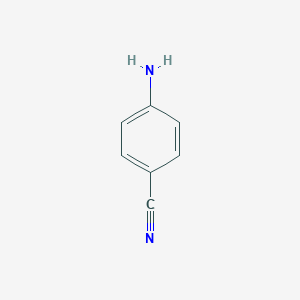

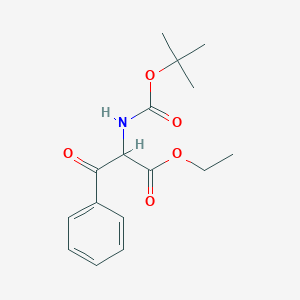

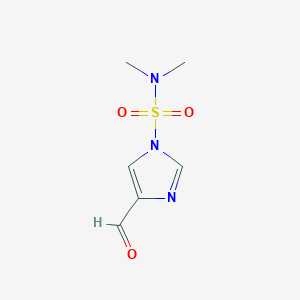

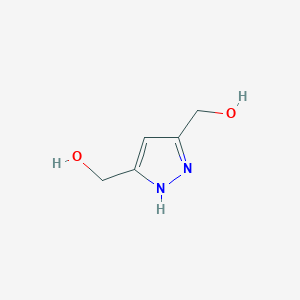

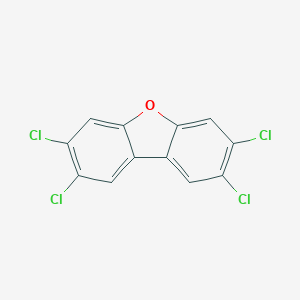

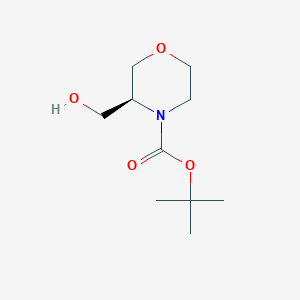

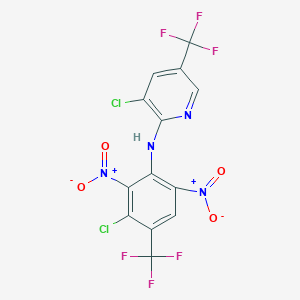

Feasible Synthetic Routes

Q1: What are the known biological activities of Cristacarpin?

A1: this compound exhibits several interesting biological activities. It has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus [, , ]. Additionally, it displays moderate but selective activity towards DNA repair-deficient yeast mutants []. Furthermore, research suggests that this compound might play a role in promoting premature senescence in cells by activating the p21waf-1 protein through a mechanism involving endoplasmic reticulum stress and reactive oxygen species generation [, ]. this compound has also demonstrated potential in an experimental model of uveitis, where it exhibited preventive effects potentially by targeting the NF-κB pathway [].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't explicitly detail the molecular formula and weight of this compound, they consistently describe it as a prenylated pterocarpan [, , , ]. Pterocarpans are a class of isoflavonoids characterized by a specific tetracyclic ring system. The term "prenylated" indicates the presence of a prenyl group, a branched five-carbon unit, attached to this core structure. Unfortunately, the specific spectroscopic data (NMR, IR, UV, etc.) are not provided in the abstracts.

Q3: From which natural sources can this compound be isolated?

A3: this compound has been identified in several plant species, primarily within the Erythrina genus. Studies have reported its isolation from the bark of Erythrina burana [] and Erythrina lysistemon [], the twigs and leaves of Erythrina subumbrans [], and the fungus-inoculated leaflets of Erythrina sandwicensis []. This suggests that this compound might play a role in the plant's defense mechanisms.

Q4: What is known about the Structure-Activity Relationship (SAR) of this compound and related compounds?

A4: Although specific SAR studies focusing solely on this compound are not detailed in the provided abstracts, research on related prenylated (iso)flavonoids from Erythrina species offers some insights []. The presence and position of prenyl groups appear crucial for antimicrobial activity. Additionally, hydroxyl groups at positions 5 and 7 in ring A and 4' in ring B of the isoflavonoid structure seem to be associated with enhanced potency against Staphylococcus aureus []. Further investigation is needed to fully elucidate the SAR of this compound and optimize its structure for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.